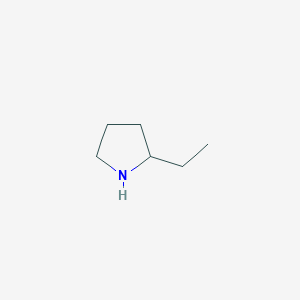

2-Ethylpyrrolidine

描述

Overview of Pyrrolidine (B122466) Chemistry and its Significance

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle, also known as tetrahydropyrrole. researchgate.net This structural motif is a cornerstone in organic and medicinal chemistry due to its widespread presence in a vast array of natural products, alkaloids, and pharmaceuticals. researchgate.netfiveable.me In fact, the pyrrolidine scaffold is found in numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net

The significance of the pyrrolidine ring is enhanced by several key features. Its non-planar, sp³-hybridized nature allows for the creation of complex three-dimensional molecules, a desirable trait in drug design for exploring pharmacophore space effectively. nih.gov Furthermore, pyrrolidine and its derivatives are extensively utilized in synthetic organic chemistry, where they function as versatile catalysts, chiral ligands, and controlling agents in asymmetric synthesis to produce specific stereoisomers of a target molecule. researchgate.net

Importance of 2-Ethylpyrrolidine in Contemporary Organic Chemistry

The introduction of an ethyl group at the 2-position of the pyrrolidine ring to form this compound creates a chiral center. This structural feature means the compound can exist as two distinct, non-superimposable mirror images, or enantiomers: (R)-2-Ethylpyrrolidine and (S)-2-Ethylpyrrolidine. This chirality is of paramount importance in contemporary organic chemistry. Enantiomerically pure forms of this compound are highly valued as chiral building blocks for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.comlookchem.com

The stereochemistry at the 2-position significantly dictates the reactivity of the molecule and the stereochemical outcome of reactions in which it participates. Consequently, chiral 2-substituted pyrrolidines are instrumental in asymmetric synthesis, where the goal is to create products with a specific three-dimensional arrangement. lookchem.com For instance, the related compound, 2-(aminomethyl)-1-ethylpyrrolidine (B195583), which contains the ethyl-pyrrolidine core structure, is a crucial intermediate in the synthesis of various bioactive molecules.

The development of efficient and stereoselective methods to synthesize enantiopure 2-substituted pyrrolidines remains an active area of academic research. lookchem.com Modern synthetic strategies include biocatalytic approaches, such as the use of amine dehydrogenases, which offer a sustainable pathway to these valuable compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | nih.gov |

| Molecular Weight | 99.17 g/mol | nih.gov |

| CAS Number | 1003-28-7 | nih.gov |

| pKa | 11.27 | nih.gov |

| logP (Octanol/Water) | 1.2 | nih.gov |

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound within the context of academic research. The primary objective is to detail its significance by first establishing the foundational importance of pyrrolidine chemistry. It then specifically elaborates on the role of this compound as a chiral synthon in contemporary organic chemistry. This outline aims to deliver a concise summary of its chemical properties and applications based on established research findings, without delving into pharmacological use or safety profiles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLDRUSMYBXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407335 | |

| Record name | 2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-28-7 | |

| Record name | 2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Ethylpyrrolidine and Its Derivatives

Traditional Synthesis Routes

Traditional methods for synthesizing 2-Ethylpyrrolidine and its derivatives have long been established in organic chemistry. These routes often involve multi-step processes that are effective but may require specific conditions and catalysts.

Electrolytic Reduction Methods

Electrolytic reduction offers a powerful and industrially viable method for the synthesis of 2-aminomethyl-1-ethylpyrrolidine, a key derivative of this compound. This electrochemical process involves the use of a cathode to facilitate the reduction of a starting material under controlled conditions. google.com

The electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine is a highly efficient method for producing 2-aminomethyl-1-ethylpyrrolidine. The reaction is typically carried out under neutral to basic conditions, using a copper cathode, and can achieve yields exceeding 90%. google.com The process is considered industrially advantageous due to its high yield and the use of electrons and protons as the primary reactants. google.com

The reaction proceeds via an 8-electron transfer mechanism, which reduces the nitro group to an amine. google.com The setup for this electrolysis typically includes a copper plate as the cathode and a platinum, Hastelloy, or lead plate as the anode. A porous diaphragm separates the anode and cathode chambers. prepchem.com The electrolyte is often a mixture of an aqueous sodium carbonate or ammonium (B1175870) sulfate (B86663) solution with an organic solvent like methanol (B129727) to dissolve the starting material. google.com

After the electrolysis, the product is worked up through acidification, distillation of the solvent, basification, and extraction. Purification is achieved by reduced-pressure distillation.

Table 1: Electrolytic Reduction of 1-Ethyl-2-nitromethylenepyrrolidine

| Parameter | Condition |

|---|---|

| Starting Material | 1-Ethyl-2-nitromethylenepyrrolidine |

| Product | 2-Aminomethyl-1-ethylpyrrolidine |

| Cathode | Copper google.com |

| Anode | Platinum, Hastelloy, or Lead |

| Electrolyte | 2N Sodium Carbonate or Ammonium Sulfate in Methanol-Water |

| Conditions | Neutral to Basic google.com |

Annulation Reactions

Annulation, or ring-forming, reactions provide another route to pyrrolidine (B122466) derivatives. These reactions construct the pyrrolidine ring from acyclic precursors.

A method for the industrial production of (S)-1-ethyl-2-aminomethylpyrrolidine involves the annulation reaction of 4-hydroxybutyraldehyde (B1207772) with ethylamine. google.com This process generates an ortho-substituted 1-ethylpyrrolidine, which is then subjected to a reduction reaction to yield the final product. google.com This one-pot method is advantageous as it avoids complex purification processes and the formation of by-products often associated with more intricate synthetic routes. google.com The reaction can be carried out under acidic catalysis with refluxing for several hours. google.com

Table 2: Annulation Reaction for (S)-1-ethyl-2-aminomethylpyrrolidine Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Three-Component Domino Reactions

Three-component domino reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are known for their high atom economy and ability to generate molecular diversity.

The three-component domino reaction of amino acids, ketones, and activated alkenes is a versatile method for synthesizing a variety of substituted pyrrolidines. nih.gov This reaction proceeds through the formation of an azomethine ylide from the amino acid and ketone, which then undergoes a 1,3-dipolar cycloaddition with the activated alkene to form the pyrrolidine ring. nih.govresearchgate.net This method is particularly useful for creating highly substituted and sterically strained pyrrolidines. nih.govresearchgate.net The reaction can be sensitive to steric hindrance from the substituents on the reactants, but the resulting pyrrolidines can often be easily isolated. nih.gov

Table 3: Three-Component Domino Reaction for Pyrrolidine Synthesis

| Component 1 | Component 2 | Component 3 | Intermediate | Product |

|---|

Hofmann-Löffler Reaction and its Variations

The Hofmann-Löffler reaction, also known as the Hofmann-Löffler-Freytag reaction, is a powerful method for the synthesis of pyrrolidines and other cyclic amines. wikipedia.orgresearchgate.netdnrcollege.orgresearchgate.netambeed.com This reaction involves an intramolecular C-H functionalization, proceeding through a nitrogen-centered radical intermediate. dnrcollege.org

Thermal or Photochemical Decomposition of N-halogenated Amines

The classical Hofmann-Löffler reaction involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid, such as concentrated sulfuric acid. wikipedia.orgambeed.com The reaction proceeds through a radical chain mechanism. acs.org First, the N-haloamine is protonated, followed by homolytic cleavage of the nitrogen-halogen bond to generate a nitrogen-centered radical cation. wikipedia.orgyoutube.com This radical then undergoes an intramolecular 1,5-hydrogen atom transfer, creating a carbon-centered radical at the δ-position. youtube.comyoutube.com The carbon radical subsequently abstracts a halogen atom from another protonated N-haloamine molecule, propagating the chain and forming a δ-haloamine. youtube.com Finally, treatment with a base leads to intramolecular cyclization via an SN2 reaction to yield the pyrrolidine ring. wikipedia.org

A study on the UV-catalyzed decomposition of N-chloromethyl-n-hexylamine demonstrated the preferential formation of the five-membered ring, yielding a 9:1 mixture of 1-methyl-2-ethylpyrrolidine and 1,2-dimethylpiperidine. wikipedia.org This highlights the favorability of the 1,5-hydrogen transfer required for pyrrolidine formation.

Sulfonamide-based Intramolecular Free-Radical Functionalization

Variations of the Hofmann-Löffler reaction have been developed to overcome the often harsh acidic conditions of the original protocol. youtube.com One significant modification involves the use of sulfonamides as precursors to the nitrogen-centered radical. wikipedia.org This approach allows the reaction to proceed under neutral conditions. wikipedia.org For instance, N-fluorosulfonamides can undergo copper-catalyzed δ-C(sp³)–H (hetero)arylation with aryl or heteroarylboronic acids to produce δ-(hetero)arylated sulfonamides, which can then be cyclized to form pyrrolidine derivatives. researchgate.net

Another variation utilizes persulfates and metal salts to induce the intramolecular free-radical functionalization of sulfonamides. wikipedia.org This method can generate γ- and δ-chloroalkenylsulfonamides under neutral conditions, which are precursors to substituted pyrrolidines. wikipedia.org Recent developments have also shown that bifunctional alkynylsulfonamide reagents can serve as both amidyl radical precursors and alkynyl radical acceptors in transition-metal-free amidoalkynylations of alkenes, leading to highly functionalized pyrrolidines. chinesechemsoc.org

Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of this compound is crucial for various applications, particularly in pharmaceuticals and as chiral ligands in catalysis. wikipedia.orgnih.gov Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. wikipedia.org

Enantioselective Synthesis of this compound Stereoisomers

Enantioselective synthesis creates new chiral centers in a molecule, leading to an unequal mixture of stereoisomers. wikipedia.org This can be achieved through several strategies, including the use of chiral building blocks or chiral catalysts. numberanalytics.com

Chiral pool synthesis is a common strategy that starts with a readily available, inexpensive chiral molecule and modifies it through a series of reactions to obtain the desired chiral product. wikipedia.org This approach is particularly effective when the target molecule shares a similar chirality with a natural product like an amino acid or a sugar. wikipedia.org For example, the synthesis of derivatives of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been accomplished using commercially available chiral 2-(aminomethyl)-1-ethylpyrrolidines. Similarly, chiral pyrrolidine inhibitors of neuronal nitric oxide synthase have been synthesized from chiral precursors. nih.gov The synthesis of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol can also be achieved through chiral pool synthesis. smolecule.com

| Starting Material | Target Compound | Key Feature |

| Chiral 2-(aminomethyl)-1-ethylpyrrolidines | Derivatives of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Use of commercially available chiral building blocks. |

| Chiral Precursors | Chiral pyrrolidine inhibitors of neuronal nitric oxide synthase | Synthesis starting from a known chiral molecule. nih.gov |

| Chiral Pool | (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol | Utilization of readily available chiral molecules. smolecule.com |

Another powerful approach for asymmetric synthesis involves the use of chiral ligands in transition metal-catalyzed reactions. mdpi.com These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. numberanalytics.com For example, copper-promoted intramolecular aminooxygenation of alkenes using chiral bisoxazoline ligands can produce disubstituted pyrrolidines with high diastereoselectivity. acs.org Specifically, α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines. acs.org

Palladium-catalyzed reactions are also widely used. For instance, the enantioselective hydrosilylation of meso-alkenes using a palladium catalyst with a chiral MOP ligand can produce chiral alcohols, which are precursors to chiral pyrrolidines. beilstein-journals.org Furthermore, platinum catalysts have been employed in the enantioselective cycloisomerization of 2-ethynyl-1-ferrocenylbenzene derivatives to create planar-chiral naphthalene- and anthracene-fused ferrocene (B1249389) derivatives containing a pyrrolidine ring. researchgate.net

| Metal | Chiral Ligand Type | Reaction Type | Product |

| Copper | Bisoxazoline | Intramolecular Aminooxygenation | 2,5-cis-disubstituted pyrrolidines acs.org |

| Palladium | (R)-MOP | Enantioselective Hydrosilylation | Chiral alcohols (pyrrolidine precursors) beilstein-journals.org |

| Platinum | Not specified | Enantioselective Cycloisomerization | Planar-chiral ferrocene derivatives researchgate.net |

Utilizing Chiral Building Blocks

Palladium-Catalyzed Asymmetric Synthesis

Palladium catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including derivatives of this compound. These methods allow for the construction of chiral centers with high levels of enantioselectivity.

The creation of quaternary stereocenters is a significant challenge in organic synthesis. Palladium-catalyzed asymmetric synthesis provides an effective route to 3,3-disubstituted 2-pyrrolidinones, which are valuable structural motifs in biologically active compounds. rsc.orgscispace.com

A notable method involves the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates. rsc.orgrsc.org This reaction proceeds via a π-allylpalladium intermediate, and the use of a newly developed chiral phosphoramidite (B1245037) ligand, (S,S,S)-L4, is crucial for achieving high enantioselectivity. rsc.org The reaction leads to the formation of 2-pyrrolidinones with a quaternary stereocenter at the 3-position. rsc.org This catalytic approach is a significant advancement over methods that require stoichiometric amounts of chiral reagents. rsc.org

Interestingly, the choice of isocyanate is critical. While aryl isocyanates react with γ-methylidene-δ-valerolactones to yield 3,3-disubstituted 2-piperidinones, the more electron-rich nitrogen in alkyl isocyanates alters the reaction pathway, leading to the formation of 3,3-disubstituted 2-pyrrolidinones containing a spirocyclopropyl moiety. rsc.org This highlights the nuanced control that can be exerted in these catalytic systems. The development of such catalytic asymmetric alkylations of simple lactam scaffolds is crucial as it opens up synthetic entry into a wide array of important nitrogen-containing heterocycles. scispace.com

Derivatization Strategies for this compound

The functionalization of the this compound scaffold is key to developing new chemical entities with diverse applications. The following sections outline several strategies for its derivatization.

Synthesis of Benzenesulfonamides and Benzamides

Benzenesulfonamides and benzamides of this compound can be readily synthesized. A general method for preparing benzenesulfonamides involves reacting (rac)-2-(aminomethyl)-1-ethylpyrrolidine with an aryl sulfonyl chloride in pyridine (B92270). researchgate.net The mixture is typically stirred overnight at room temperature, followed by removal of the pyridine and purification by column chromatography. researchgate.net

For the synthesis of benzamides, a common method involves coupling the amine with an aromatic acid using isobutyl chloroformate and triethylamine. These derivatization routes are fundamental for creating intermediates for pharmacologically active molecules.

| Reactant 1 | Reactant 2 | Product Type | Reagents/Conditions |

| (rac)-2-(aminomethyl)-1-ethylpyrrolidine | Aryl sulfonyl chloride | Benzenesulfonamide (B165840) | Pyridine, room temperature |

| (rac)-2-(aminomethyl)-1-ethylpyrrolidine | Aromatic acid | Benzamide (B126) | Isobutyl chloroformate, triethylamine |

Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine (B195583) Derivatives

2-(Aminomethyl)-1-ethylpyrrolidine is a versatile synthon used in the creation of various derivatives. researchgate.net It is a chiral compound that serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. ontosight.ai

One specific derivatization involves the reaction of S(–)-2-(aminomethyl)-1-ethylpyrrolidine with a methyl ester of a quinoline (B57606) derivative in boiling methanol. This reaction yields the corresponding (S)-(1-ethylpyrrolidin-2-ylmethyl)-amide, demonstrating the utility of the primary amine for amide bond formation. The synthesis of such derivatives is crucial for exploring structure-activity relationships in drug discovery.

| Starting Material | Reagent | Product |

| S(–)-2-(Aminomethyl)-1-ethylpyrrolidine | Methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | (S)-(1-ethylpyrrolidin-2-ylmethyl)-amide of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

Synthesis of Functionalized Pyrrolidines via Coupling with Aryl Bromides

Palladium-catalyzed carboamination has become an efficient and stereoselective method for constructing substituted pyrrolidine derivatives. nih.gov This process involves the tandem cyclization and coupling of γ-aminoalkenes with aryl bromides, creating a C-N bond, a C-C bond, and up to two stereocenters in a single step. nih.gov

Initially, these reactions were often conducted using a strong base like NaOtBu, which limited the functional group tolerance. nih.gov Newer methods have been developed that employ weaker bases such as Cs2CO3 or K3PO4 in solvents like dioxane, allowing for the presence of sensitive functional groups like enolizable ketones, nitro groups, and esters. nih.gov This milder approach also enables the use of Cbz protecting groups, which are often incompatible with strongly basic conditions. nih.gov

Another powerful strategy is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. acs.org This involves the deprotonation of N-Boc-pyrrolidine to form a 2-pyrrolidinolithium species, which is then transmetalated with zinc chloride. acs.org The resulting organozinc reagent can be coupled with a variety of functionalized aryl halides using a palladium catalyst, yielding a diverse array of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. acs.org

| Reaction Type | Substrates | Catalyst System | Key Features |

| Carboamination | N-protected γ-aminoalkenes, Aryl bromides | Pd(OAc)2, Nixantphos, Cs2CO3 | Mild conditions, high functional group tolerance |

| α-Arylation | N-Boc-pyrrolidine, Aryl halides | Pd(OAc)2, PtBu3-HBF4, ZnCl2 | High enantioselectivity, forms 2-aryl-pyrrolidines |

Formation of Substituted Dihydro-1H-pyrrolizines from 2-Nitromethylenepyrrolidine

Substituted dihydro-1H-pyrrolizines can be synthesized from 2-nitromethylenepyrrolidine. researchgate.netclockss.org This nitroenamine readily reacts with dicarbonyl and tricarbonyl compounds to form addition products. clockss.org These intermediates can then be easily cyclized to afford the substituted dihydro-1H-pyrrolizine core. clockss.org

The cyclization of the addition products, such as those derived from the reaction of 2-nitromethylenepyrrolidine with dicarbonyls, can be achieved by heating in various alcohols in the presence of hydrochloric acid. clockss.org This process is rapid and, depending on the alcohol used as the solvent, yields the corresponding alkoxy-substituted pyrrolizines. clockss.org This method provides a straightforward route to these condensed N-heterocycles under mild conditions and without the need for special catalysts. clockss.org The 2,3-dihydro-1H-pyrrolizine framework is found in various natural products and pharmacologically active compounds. beilstein-journals.org

Catalysis and Ligand Design Involving 2 Ethylpyrrolidine Scaffolds

2-Ethylpyrrolidine as a Ligand Precursor

The chiral nature of this compound derivatives, particularly (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, makes them valuable precursors for the synthesis of chiral ligands. guidechem.com These ligands coordinate with transition metals to create asymmetric environments, enabling the selective synthesis of one enantiomer of a chiral product. The pyrrolidine (B122466) ring provides a rigid and stable framework for the ligand, which is crucial for effective stereocontrol. guidechem.com

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine has been effectively employed as a chiral diamine ligand for various transition metals, including Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd). researchgate.netsoton.ac.uk These metal complexes have demonstrated significant activity as catalysts in asymmetric hydrogenation reactions.

For instance, Rh(I) complexes bearing the (S)-(-)-2-aminomethyl-1-ethylpyrrolidine ligand are effective in the asymmetric hydrogenation of prochiral olefins. researchgate.netroyalsocietypublishing.org In the hydrogenation of (E)-α-phenylcinnamic acid, a Rhodium complex with this ligand achieved up to 90% conversion and 97% enantiomeric excess (e.e.), yielding the corresponding 2,3-diphenylpropionic acid. royalsocietypublishing.org The structure of these complexes, such as (S)-(-)-2-aminomethyl-1-ethylpyrrolidine-κN,N′rhodium(I) trifluoromethanesulfonate, has been characterized, revealing how the chiral ligand coordinates to the metal center. researchgate.net

Similarly, Ruthenium(II) complexes synthesized with this chiral diamine have shown catalytic activity in the transfer hydrogenation of ketones. soton.ac.uk The complex [Ru((S)-(-)-2-aminomethyl-1-ethylpyrrolidine)(p-cymene)Cl]+ was tested in the transfer hydrogenation of acetophenone, resulting in conversions of up to 50% and enantiomeric excesses reaching 60%. soton.ac.uk

| Metal | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| Rhodium(I) | (E)-α-Phenylcinnamic acid | 2,3-Diphenylpropionic acid | 90 | 97 | royalsocietypublishing.org |

| Ruthenium(II) | Acetophenone | 1-Phenylethanol | ~50 | ~60 | soton.ac.uk |

Ligands derived from this compound also play a role in palladium-catalyzed reactions. The (S)-(-)-2-aminomethyl-1-ethylpyrrolidine ligand forms stable complexes with palladium(II), such as trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ2N]palladium(II) dichloride, whose crystal structure has been determined. researchgate.net These complexes serve as precursors for catalytically active species in various C-C and C-N bond-forming reactions.

A key application is in palladium-catalyzed carboamination reactions. These transformations have been used for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from N-boc-pent-4-enylamines and aryl or alkenyl bromides, achieving enantiomeric excesses of up to 94%. nih.gov This method provides a direct route to valuable chiral pyrrolidine structures that are features of many natural products and pharmaceutical agents. nih.gov

Furthermore, palladium-mediated carbonylation reactions have utilized this ligand. In one study, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine was used in the synthesis of ([¹¹C]carbonyl)raclopride, a radiolabeled neuroleptic agent, via a palladium-mediated carbonylation of an aryl iodide with [¹¹C]carbon monoxide. researchgate.net

| Reaction Type | Substrates | Product Type | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|

| Carboamination | N-boc-pent-4-enylamine + Aryl/Alkenyl Bromide | 2-(Aryl/Alkenylmethyl)pyrrolidine | Up to 94 | nih.gov |

| Carbonylation | Aryl Iodide + Amine + [¹¹C]CO | ¹¹C-Labeled Amide | N/A (Radiolabeling) | researchgate.net |

Chiral Ligands for Asymmetric Catalysis

Organocatalysis with this compound Derivatives

The field of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has been significantly influenced by pyrrolidine-based structures, most notably proline and its derivatives. nih.govresearchgate.net These catalysts typically operate by forming transient covalent intermediates with substrates, such as enamines or iminium ions, thereby activating them for subsequent transformations. mun.caresearchgate.net Derivatives of this compound have emerged as effective organocatalysts, particularly in enantioselective reactions.

(S)-(–)-2-Aminomethyl-1-ethylpyrrolidine (AEP) has been identified as a potent organocatalyst, especially when employed in heterogeneous systems. It contains both a secondary and a tertiary amine site, allowing for bifunctional activation. mdpi.com This derivative has been successfully used to catalyze asymmetric tandem reactions, which combine multiple bond-forming events in a single operationally simple step.

A notable example is the aza-Michael–Henry tandem reaction between 2-aminobenzaldehydes and β-nitrostyrenes. mdpi.comresearchgate.net When catalyzed by (S)-(–)-2-aminomethyl-1-ethylpyrrolidine immobilized on a solid support, this reaction produces chiral 3-nitro-1,2-dihydroquinolines in high yields and with excellent enantioselectivity. mdpi.comdntb.gov.ua In one reported case, the reaction afforded the product with a yield of 85% and an enantiomeric excess of 98%. researchgate.netresearchgate.net The catalyst's structure, which is more complex than simple pyrrolidine but less so than alkaloids like quinine, provides a unique platform for achieving high stereocontrol. mdpi.com The success of these reactions highlights the potential of this compound derivatives to create complex, enantioenriched heterocyclic molecules.

| Reaction | Substrates | Product | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|---|

| Aza-Michael–Henry Tandem | 2-Aminobenzaldehyde + β-Nitrostyrene | Chiral 3-Nitro-1,2-dihydroquinoline | AEP immobilized on SBA-15 | 85 | 98 | mdpi.comresearchgate.net |

| Aza-Michael–Henry Tandem | Substituted 2-Aminobenzaldehydes + Substituted Nitroolefins | Substituted Chiral Dihydroquinolines | AEP immobilized on SBA-15 | Variable | Variable | mdpi.comdntb.gov.ua |

Heterogeneous Catalysis

Heterogenizing homogeneous catalysts by immobilizing them on solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as easy separation and recyclability. royalsocietypublishing.org The this compound scaffold has been successfully incorporated into such heterogeneous systems, both as a ligand for metal complexes and as an organocatalyst.

Mesoporous silica (B1680970) materials like MCM-41 and SBA-15, known for their high surface area and ordered pore structures, have been used as supports to immobilize catalysts derived from this compound. royalsocietypublishing.orgroyalsocietypublishing.orgmdpi.com

In the realm of organometallic catalysis, Rhodium(I) complexes containing the (S)-(-)-2-aminomethyl-1-ethylpyrrolidine ligand have been immobilized on MCM-41. researchgate.netroyalsocietypublishing.org This was achieved through non-covalent anchoring, generating supported hydrogen-bonded (SHB) catalysts. royalsocietypublishing.org These solid catalysts retained high performance in the asymmetric hydrogenation of olefins, with one study showing that the enantioselectivity could be maximized by anchoring the complex onto a concave silica surface, suggesting that the support's geometry can influence the chiral induction. nih.gov

For organocatalysis, (S)-(–)-2-aminomethyl-1-ethylpyrrolidine (AEP) has been covalently grafted onto the surface of SBA-15. mdpi.comresearchgate.net This creates a bifunctional heterogeneous catalyst where the chiral amine acts as the basic site and the silanol (B1196071) groups on the silica surface act as acidic sites. mdpi.com This synergistic catalysis was shown to be highly effective for the aza-Michael–Henry tandem reaction, with the immobilized catalyst (SBA-15-AEP) showing dramatically enhanced enantioselectivity (98% e.e.) compared to its homogeneous counterpart (8% e.e.). mdpi.comresearchgate.net The confinement of the catalyst within the mesopores of the support is believed to impose geometric constraints that enhance stereocontrol. mdpi.com The catalyst could also be recycled multiple times without significant loss of activity. mdpi.com

| Catalyst Type | Immobilized Species | Support | Reaction | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|---|

| Organometallic | Rh(I)-(S)-(-)-2-aminomethyl-1-ethylpyrrolidine complex | MCM-41 | Asymmetric Hydrogenation | 90 | 97 | researchgate.netroyalsocietypublishing.org |

| Organocatalyst | (S)-(–)-2-aminomethyl-1-ethylpyrrolidine | SBA-15 | Aza-Michael–Henry Tandem | 85 | 98 | mdpi.comresearchgate.netdntb.gov.ua |

Computational and Theoretical Studies of 2 Ethylpyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling used to investigate the electronic structure of molecules. wikipedia.org This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.comscispace.com In the context of 2-Ethylpyrrolidine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key atomic and molecular properties. mdpi.com These calculations are foundational for understanding the molecule's geometry, vibrational frequencies, and electronic characteristics. mdpi.com

The Molecular Electrostatic Potential (MEP) is a critical descriptor derived from DFT calculations that helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, using a color-coded scheme to denote different potential regions. uni-muenchen.de

For this compound, the MEP analysis would predictably show the most negative potential (typically colored red) concentrated around the nitrogen atom. This is due to the high electron density and the presence of the lone pair of electrons on the nitrogen, making it the primary site for electrophilic attack and protonation. nih.govchemrxiv.org Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the one attached to the nitrogen, indicating these are sites susceptible to nucleophilic attack. nih.gov

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Implication |

| Nitrogen Atom (Lone Pair) | -45.5 | Strongest site for electrophilic attack and hydrogen bonding. |

| N-H Hydrogen Atom | +30.2 | Site susceptible to deprotonation under basic conditions. |

| C-H Hydrogen Atoms (Ethyl) | +15.8 | Moderately positive potential. |

| C-H Hydrogen Atoms (Ring) | +12.5 | Slightly positive potential. |

| Note: These values are illustrative and represent typical findings for similar heterocyclic amines. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant quantum chemical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. ossila.comschrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, consistent with its nucleophilic character. The HOMO-LUMO gap can be calculated using DFT methods and is crucial for assessing its reactivity in various chemical reactions. wuxiapptec.comresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | +1.9 |

| HOMO-LUMO Gap (ΔE) | 8.1 |

| Note: These values are hypothetical, calculated at a representative DFT level of theory, and serve to illustrate the concept. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. metrotechinstitute.org By applying classical mechanics, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. metrotechinstitute.orgkoreascience.kr

For this compound, MD simulations could be employed to:

Explore its conformational landscape in different solvent environments.

Study its diffusion and transport properties.

Investigate its binding mode and stability within the active site of a protein, which is a common application in drug discovery. metrotechinstitute.orgplos.org

Simulations would track the trajectory of the molecule, revealing how the five-membered ring puckers and how the ethyl group rotates, providing insights into the molecule's flexibility and its interactions on a nanosecond to microsecond timescale.

Conformational Analysis and Stereochemical Insights

The structure of this compound contains a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-2-Ethylpyrrolidine and (S)-2-Ethylpyrrolidine. Furthermore, the five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to alleviate torsional strain. pharmacy180.com

Computational conformational analysis can determine the relative energies and populations of these different conformers. The ethyl substituent can exist in either a pseudo-axial or a pseudo-equatorial position, leading to different steric interactions and, consequently, different stabilities. The preference for one conformation over another is dictated by steric hindrance. libretexts.org Generally, the conformer with the bulky ethyl group in a pseudo-equatorial position is expected to be lower in energy and thus more populated at equilibrium. These stereochemical features are crucial as they can significantly influence the molecule's biological activity and reaction selectivity. sinica.edu.tw

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly using DFT, are invaluable for elucidating the mechanisms of chemical reactions. rsc.org These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. wuxiapptec.comcoe.edu

For reactions involving this compound, such as N-alkylation or N-acylation, computational methods can be used to:

Calculate the activation energies for different possible reaction pathways. wuxiapptec.com

Predict the regioselectivity and stereoselectivity of a reaction.

Provide detailed geometries of the transition state structures.

By comparing the energy barriers of competing pathways, researchers can predict the most likely reaction outcome, guiding experimental efforts in synthesis and methodology development. rsc.org

Advanced Analytical Methodologies for 2 Ethylpyrrolidine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating 2-Ethylpyrrolidine from impurities and for resolving its enantiomers. heraldopenaccess.us High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the leading techniques for these analytical challenges, offering high resolution and sensitivity. nih.govheraldopenaccess.us The determination of enantiomeric excess (ee), a measure of the optical purity of a chiral substance, is a primary goal of these analyses. heraldopenaccess.us

HPLC is a powerful technique for assessing the purity and, particularly, the enantiomeric excess of chiral compounds like this compound. heraldopenaccess.us Due to the absence of a strong chromophore in this compound, direct UV detection can be challenging. A common strategy involves pre-column derivatization, where the analyte is reacted with a suitable agent to attach a UV-active group. This not only enhances detectability but can also facilitate chiral recognition by the stationary phase. researchgate.net

For the enantiomeric separation of closely related pyrrolidine (B122466) derivatives, such as 2-(aminomethyl)-1-ethylpyrrolidine (B195583), methods have been developed using a chiral stationary phase (CSP). researchgate.net One effective approach utilizes a Chiralcel OD-H column, which is based on cellulose (B213188) carbamate (B1207046) derivatives. researchgate.netresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as ethanol. researchgate.net The addition of a small amount of an amine, like triethylamine, to the mobile phase is often necessary to reduce peak tailing and improve the resolution of the basic amine analytes. researchgate.net The combination of a chiral stationary phase with an optimized mobile phase allows for the baseline separation of the enantiomers, which can then be quantified using UV or optical rotation detectors. researchgate.netresearchgate.net

Table 1: Example HPLC Conditions for Chiral Separation of a this compound Derivative

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm and Optical Rotation (OR) |

| Derivatizing Agent | 4-Nitrobenzoic Acid |

This data is based on the analysis of the related compound 2-(aminomethyl)-1-ethylpyrrolidine and illustrates a viable methodology for this compound. researchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a definitive method for the identification and purity assessment of volatile compounds like this compound. The technique separates components of a mixture based on their volatility and interaction with the GC column, and the mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized compound and its fragments. nih.govjeeng.net

For this compound, the Kovats retention index (RI), a relative measure of retention time, has been determined to be 818 on a standard non-polar column. nih.gov This value is useful for confirming the identity of the compound in complex mixtures by comparing it to known standards. nih.gov The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. These patterns include the loss of the ethyl group and cleavage of the pyrrolidine ring, which provide a unique fingerprint for unambiguous identification. nih.gov GC-MS is also a valuable tool for monitoring the progress of chemical reactions in syntheses involving this compound derivatives. tubitak.gov.trtubitak.gov.tr

Table 2: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Kovats Retention Index (Standard Non-polar Column) | 818 |

| Key Fragmentation | Expected cleavage at the ethyl group and fragmentation of the pyrrolidine ring. |

Data sourced from PubChem and supported by general principles of GC-MS analysis for related compounds. nih.govnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the analysis of chemical compounds and their impurities. mdpi.com For amines like this compound that lack UV absorbance, a post-chromatographic derivatization step is necessary for visualization. researchgate.netsciencegate.app

A validated HPTLC method developed for the impurity analysis of a related compound, 2-aminomethyl-1-ethylpyrrolidine, provides a relevant framework. researchgate.netsciencegate.app The separation is performed on silica (B1680970) gel 60 F₂₅₄ plates. After developing the plate with a suitable mobile phase, the compound is visualized by spraying with a ninhydrin (B49086) solution. researchgate.netsciencegate.app Ninhydrin reacts with the secondary amine group of the pyrrolidine (after potential in-situ conversion or reaction) to produce a colored spot, which can then be quantified using a densitometer. researchgate.net This approach allows for the sensitive detection and quantification of this compound for purity control. researchgate.netsciencegate.app

Table 3: HPTLC Parameters for Analysis of a Related Pyrrolidine Compound

| Parameter | Condition |

|---|---|

| Stationary Phase | HPTLC plates with silica gel 60 F₂₅₄ |

| Mobile Phase | Methylene (B1212753) chloride-methanol-ammonia solution (25%; 18 + 2.8 + 0.4, v/v) |

| Derivatization | In-situ treatment with ninhydrin solution. |

| Detection | Densitometric measurement of colored spots at 500 nm. |

This methodology is based on the analysis of the related compound 2-aminomethyl-1-ethylpyrrolidine and is applicable for the detection of this compound. researchgate.netsciencegate.app

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule, respectively. tubitak.gov.tr

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The ethyl group would present as a quartet for the methylene (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons on the pyrrolidine ring would appear as complex multiplets in the aliphatic region. The proton on the nitrogen (N-H) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. Separate signals would be observed for the two carbons of the ethyl group and the four distinct carbons of the pyrrolidine ring. The chemical shifts of these carbons are indicative of their position relative to the nitrogen atom. Structural identification of pyrrolidine derivatives is routinely confirmed using both ¹H and ¹³C NMR analyses. tubitak.gov.trtubitak.gov.tr

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -CH₂- (Ethyl) | Quartet | ~45-55 |

| -CH₃ (Ethyl) | Triplet | ~10-20 |

| -CH- (Pyrrolidine, C2) | Multiplet | ~55-65 |

| -CH₂- (Pyrrolidine, C3, C4) | Multiplets | ~20-40 |

| -CH₂- (Pyrrolidine, C5) | Multiplet | ~45-55 |

| N-H | Broad Singlet | N/A |

Predicted values are based on standard NMR chemical shift ranges and data from related pyrrolidine structures. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a secondary amine, would be characterized by specific absorption bands.

A key feature is the N-H stretching vibration, which for secondary amines typically appears as a single, moderate-to-weak band in the region of 3300–3500 cm⁻¹. Another prominent feature is the C-H stretching vibrations of the ethyl and pyrrolidine alkyl groups, which are expected just below 3000 cm⁻¹. The C-N stretching vibration usually appears in the fingerprint region, between 1250 and 1020 cm⁻¹. IR analysis is a standard technique used to confirm the structure of synthesized pyrrolidine derivatives. tubitak.gov.trtubitak.gov.tr

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak to Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

Values are based on standard IR correlation tables for functional groups. pg.edu.pl

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(aminomethyl)-1-ethylpyrrolidine |

| Sulpiride (B1682569) |

| Ninhydrin |

| 4-Nitrobenzoic Acid |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₆H₁₃N, molecular weight: 99.17 g/mol ), electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions. nih.govnist.gov

The fragmentation of aliphatic amines like this compound is predictable and provides significant structural information. libretexts.orgmiamioh.edu The molecular ion peak, if observed, will have an odd m/z value, consistent with the nitrogen rule. miamioh.edu The most characteristic fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, nitrogen-containing resonance-stabilized cation.

For this compound, α-cleavage can occur in two primary ways:

Loss of the ethyl group (•CH₂CH₃), leading to a fragment ion at m/z 70.

Loss of a propyl radical (•CH₂CH₂CH₃) via cleavage of the C2-C3 bond within the ring, which is less common but can contribute to the spectrum.

The base peak in the mass spectrum of many pyrrolidine derivatives often results from the most stable fragment formed through α-cleavage. In the case of this compound, the loss of the ethyl group is anticipated to produce a highly abundant ion at m/z 70.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 99 | [C₆H₁₃N]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂N]⁺ | Loss of H• (M-1) |

| 70 | [C₄H₈N]⁺ | α-cleavage: Loss of •C₂H₅ |

X-ray Crystallography

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.org It provides definitive information on bond lengths, bond angles, and absolute configuration, which is particularly vital for chiral molecules like this compound. wikipedia.orgrcsb.org By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically reconstructed into an electron density map of the molecule. wikipedia.org

While crystal structure data for the parent this compound molecule is not prominently available, the structures of numerous more complex derivatives have been meticulously characterized using this method. These studies confirm the geometry of the pyrrolidine ring and the spatial orientation of its substituents, providing invaluable structural templates.

For example, the crystal structure of 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione, a derivative containing a pyrrolidine ring system, has been resolved. iucr.orgnih.govresearchgate.net In this compound, the pyrrolidine ring was found to be nearly planar with the attached benzene (B151609) ring. iucr.orgnih.gov Such analyses are crucial for understanding intermolecular interactions, like the C—H⋯O hydrogen bonds that dictate the crystal packing. iucr.orgnih.gov

Similarly, the absolute configuration and crystal structure of rhodium complexes containing the chiral ligand (S)-(−)-2-aminomethyl-1-ethylpyrrolidine have been determined, highlighting how X-ray crystallography can elucidate the complex coordination chemistry and packing of organometallic compounds. researchgate.net

Table 2: Example Crystal Data for a Pyrrolidine Derivative: 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione iucr.orgnih.gov

| Crystal Parameter | Value |

| Chemical Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a | 12.8719 (9) Å |

| b | 12.5878 (8) Å |

| c | 7.4523 (5) Å |

| α | 90° |

| β | 90.831 (3)° |

| γ | 90° |

| Volume (V) | 1207.36 (14) ų |

| Z | 4 |

Emerging Analytical Approaches

The analysis of chiral amines like this compound is continuously evolving, with new methods offering greater speed, efficiency, and sensitivity. These emerging approaches are often focused on improving enantiomeric separation and detection.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC) for the enantiomeric separation of amines. chromatographyonline.com Using supercritical carbon dioxide as the main mobile phase, SFC often provides faster separations and improved peak shapes compared to normal-phase HPLC. chromatographyonline.com The technique has been successfully applied to separate a wide range of primary amines using chiral stationary phases, demonstrating its potential for the analysis of this compound enantiomers. chromatographyonline.com

Capillary Electrophoresis (CE): CE is another highly efficient separation technique that offers rapid analysis times and requires only minute sample volumes. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different migration times, allowing for their separation and quantification. mdpi.com CE is increasingly recognized for its high resolving power in the analysis of chiral pharmaceuticals and related compounds. mdpi.com

Chiroptical Sensing Methods: Novel spectroscopic methods are being developed for the rapid determination of enantiomeric purity. One such approach involves imine-based chiroptical sensing, where a chiral amine is reacted with a probe molecule to form an imine. rsc.org The resulting product exhibits a distinct signal in circular dichroism (CD) spectroscopy, with the sign of the CD signal being specific to the enantiomer. rsc.org This method has proven to be a fast and robust way to analyze various chiral amines. rsc.org

Advanced Mass Spectrometry Techniques: Ambient ionization methods, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allow for the direct analysis of samples in their native environment with minimal preparation. rsc.org These MS imaging techniques can map the spatial distribution of specific molecules, including alkaloids, on a surface, offering new possibilities for analyzing complex biological or material samples. rsc.org

2 Ethylpyrrolidine As a Molecular Scaffold in Chemical Synthesis

Building Block in Complex Molecule Synthesis

2-Ethylpyrrolidine and its derivatives are fundamental starting materials for constructing more intricate molecules. cymitquimica.com Their utility spans the creation of a diverse range of organic compounds, including those with significant biological activity. lookchem.comguidechem.com

Synthesis of Neuroleptic Agents (e.g., Sulpiride (B1682569), Amisulpride (B195569), Remoxipride (B1679305), Raclopride)

The this compound moiety is a cornerstone in the synthesis of several atypical antipsychotic drugs, which are crucial in managing psychiatric disorders. These agents primarily function by antagonizing dopamine (B1211576) receptors.

Sulpiride: The synthesis of sulpiride, a selective dopamine D2 receptor antagonist, involves the condensation of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) with 2-methoxy-5-sulfamoylbenzoic acid. google.comresearchgate.net Specifically, the levorotatory enantiomer, Levosulpiride, requires the (S)-configuration of 2-(aminomethyl)-1-ethylpyrrolidine as a key intermediate. google.comdrugfuture.com

Amisulpride: Similar to sulpiride, the synthesis of amisulpride involves the formal condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with the primary amino group of 2-(aminomethyl)-1-ethylpyrrolidine. chemicalbook.comnih.govontosight.ai The R-enantiomer of amisulpride can be prepared by resolving racemic 2-aminomethyl-N-ethylpyrrolidine using L-tartaric acid to obtain (R)-2-aminomethyl-N-ethylpyrrolidine, which is then condensed with the appropriate amic acid. google.com

Remoxipride and Raclopride (B1662589): The (S)-enantiomer of 2-(aminomethyl)-1-ethylpyrrolidine is a valuable building block for synthesizing potent dopamine D2 receptor ligands like remoxipride and raclopride. The synthesis of [¹⁴C]-labeled remoxipride and raclopride has been achieved by reacting the corresponding acid chlorides with (S)-2-(aminomethyl)-1-ethylpyrrolidine. capes.gov.br The synthesis of [¹¹C]raclopride, a PET radioligand, also utilizes (S)-(-)-2-aminoethyl-1-ethylpyrrolidine. tandfonline.comresearchgate.netresearchgate.net

Table 1: Neuroleptic Agents Synthesized from this compound Derivatives

| Neuroleptic Agent | Key this compound Intermediate | Therapeutic Target |

|---|---|---|

| Sulpiride | 2-(Aminomethyl)-1-ethylpyrrolidine | Dopamine D2 receptors |

| Amisulpride | 2-(Aminomethyl)-1-ethylpyrrolidine | Dopamine D2/D3 receptors |

| Remoxipride | (S)-2-(Aminomethyl)-1-ethylpyrrolidine | Dopamine D2 receptors |

| Raclopride | (S)-2-(Aminomethyl)-1-ethylpyrrolidine | Dopamine D2 receptors |

Precursor for Radiopharmaceuticals (e.g., (S)-¹²³I-IBZM)

The chiral nature of this compound derivatives makes them essential precursors for radiolabeled compounds used in medical imaging. A notable example is (S)-¹²³I-IBZM ( (S)-2-hydroxy-3-¹²³I-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide), a radiopharmaceutical used for imaging dopamine D2 receptors in the brain with Single Photon Emission Tomography (SPET). ecronicon.net The synthesis of its precursor, (S)-BZM, involves the reaction of 2,6-dimethoxybenzoic acid with (S)-2-aminomethyl-1-ethylpyrrolidine. researchgate.net

Intermediates for Pharmaceutical Compounds

Beyond specific neuroleptics and radiopharmaceuticals, this compound and its derivatives serve as versatile intermediates in the synthesis of a broad spectrum of pharmaceutical compounds. chemimpex.comnbinno.com These intermediates are crucial for creating new bioactive molecules targeting various conditions. ontosight.ai For instance, derivatives of 2-(aminomethyl)-1-ethylpyrrolidine have been investigated for their potential as inhibitors of acetylcholinesterase, an enzyme relevant in the treatment of cognitive disorders. The pyrrolidine (B122466) ring system is a common structural motif in inhibitors of HIV-1 reverse transcriptase and antagonists for histamine (B1213489) H3 and dopamine D4 receptors.

Pyrrolidine Ring System as a Privileged Structure

The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets, making them highly valuable in drug discovery. ufrj.br The prevalence of the pyrrolidine scaffold in FDA-approved drugs underscores its significance. nih.govrsc.org

Influence of Stereochemistry on Molecular Interactions

The stereochemistry of the this compound scaffold is a critical determinant of its biological activity. researchgate.net The three-dimensional arrangement of atoms, particularly at the chiral center at the 2-position, profoundly influences how the molecule interacts with its biological target, such as an enzyme or receptor. nih.govsolubilityofthings.com Different enantiomers of a pyrrolidine-containing drug can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.net For example, the (S)-enantiomer of 2-aminomethyl-1-ethylpyrrolidine is specifically required for the synthesis of potent neuroleptics like remoxipride and raclopride. The stereochemical configuration dictates the enantioselectivity in catalytic processes, often leading to high enantiomeric excess in asymmetric reactions.

In a study of enantiomers interacting with acetylcholinesterase, the (S)-enantiomer was stabilized by a specific hydrogen bond, leading to a different thermodynamic signature compared to the (R)-enantiomer, even though their binding affinities were nearly identical. diva-portal.org This highlights the subtle yet profound impact of stereochemistry on molecular interactions.

Derivatization for Enhanced Bioactivity

The pyrrolidine ring, particularly the nitrogen atom, provides a site for derivatization to modulate and enhance the bioactivity of a molecule. nih.govnih.gov By introducing various functional groups, chemists can fine-tune the physicochemical properties of the compound, such as its solubility, lipophilicity, and receptor binding affinity. nih.gov

Derivatization of 2-(aminomethyl)-1-ethylpyrrolidine has been a strategy to explore new biologically active compounds. researchgate.net For example, creating benzamide (B126) and benzenesulfonamide (B165840) derivatives has been a method to synthesize novel compounds. researchgate.net In one study, replacing the sulfamoyl group in sulpiride with a sulfonamido group led to compounds with considerably more potent dopamine receptor blocking activity. nih.gov This demonstrates that even subtle changes to the periphery of the this compound scaffold can lead to significant improvements in biological function.

Applications in Material Science

The unique structural characteristics of the this compound moiety, particularly its stereochemistry and reactivity, have positioned it as a valuable building block in the field of material science. Its integration into polymeric chains and its use as a foundational scaffold have led to the development of novel materials with tailored properties.

Polymer Synthesis and Modification

The this compound scaffold is incorporated into polymers primarily through the synthesis and subsequent polymerization of functionalized monomers. These monomers impart specific characteristics, such as hydrophilicity and responsiveness to stimuli, to the final polymeric material.

One key example is the use of 2-ethyl-(2-pyrrolidine) methacrylate (B99206) (EPyM) , a hydrophilic methacrylic monomer derived from this compound. researchgate.net Research has demonstrated the synthesis of homopolymers of EPyM and its copolymerization with other monomers, such as methyl methacrylate (MMA). researchgate.net In these radical copolymerization reactions, the reactivity ratios indicate a tendency to form random or Bernoullian copolymers. researchgate.net For instance, the copolymerization of EPyM with MMA yielded reactivity ratios of rEPyM = 1.31 and rMMA = 0.92. researchgate.net The properties of these copolymers, including their behavior in aqueous media and their glass-transition temperatures, can be tuned by adjusting the copolymer composition. researchgate.net This allows for the creation of materials with controlled swelling kinetics, which is particularly desirable for applications like controlled-release systems. researchgate.net

Another relevant derivative is 2-(Aminomethyl)-1-ethylpyrrolidine , which serves as a building block in the development of specialty polymers. The presence of both a secondary amine within the pyrrolidine ring and a primary amine in the aminomethyl group offers multiple sites for polymerization or polymer modification, enabling the creation of polymers with specific functional properties.

Derivatives that are not based on this compound but on the core pyrrolidine structure also highlight the versatility of this scaffold in polymer science. For example, 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate (AEPC) has been synthesized as a low-viscosity monomer for UV-curing applications. tandfonline.comtandfonline.com This monomer exhibits a high rate of photopolymerization and high double bond conversion, making it an effective reactive diluent in UV-curable formulations. tandfonline.comtandfonline.com

The table below summarizes the key findings related to the use of this compound and related pyrrolidine derivatives in polymer synthesis.

| Monomer Name | Comonomer (if any) | Polymerization Method | Key Findings |

| 2-ethyl-(2-pyrrolidine) methacrylate (EPyM) | Methyl methacrylate (MMA) | Radical Copolymerization | Reactivity ratios (rEPyM = 1.31, rMMA = 0.92) suggest random copolymer formation; properties are dependent on copolymer composition. researchgate.net |

| 2-(Aminomethyl)-1-ethylpyrrolidine | Not specified | Not specified | Utilized in developing specialty polymers due to its unique chemical structure. |

| 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate (AEPC) | CN964 (Urethane Acrylate) | Photopolymerization | Acts as a low-viscosity reactive diluent with a high curing rate (99.5% conversion in 30s). tandfonline.com |

Development of Pyrrolidine-based Scaffolds for Materials

The pyrrolidine ring, the core structure of this compound, is increasingly recognized as a powerful scaffold for the design of advanced materials. researchgate.net Its significance extends beyond simple polymerization to the construction of complex, three-dimensional materials and functional catalytic polymers.

The non-planar, puckered nature of the saturated pyrrolidine ring provides enhanced three-dimensional (3D) coverage compared to its aromatic counterpart, pyrrole. researchgate.netnih.gov This "pseudorotation" allows for a more efficient exploration of pharmacophore space in drug design, a principle that is being adapted for materials science. researchgate.net By strategically placing substituents on the chiral carbons of the pyrrolidine ring, it is possible to create an array of unique fragments that occupy distinct regions of molecular space. nih.gov This precise control over the spatial orientation of functional groups is critical for designing materials with specific recognition, catalytic, or separation capabilities. nih.gov

Research into pyrrolidine-based fragments has shown that robust and flexible chemical strategies can generate collections of homochiral pyrrolidines that sample 3D molecular space effectively. nih.gov For example, asymmetric 1,3-dipolar cycloaddition reactions can produce stereochemically enriched pyrrolidine fragments with a high degree of shape diversity. nih.gov These fragments serve as foundational building blocks for more complex materials.

Furthermore, pyrrolidine-based porous organic polymers (POPs) have been developed for heterogeneous catalysis. csic.es By anchoring the pyrrolidine moiety to a polymer network, it is possible to create catalysts that are not only efficient but also recyclable. csic.es These catalytic microporous polymers have demonstrated high efficiency in sustainable C-N and C-C bond-forming reactions, leveraging the pyrrolidine structure to facilitate reactions within the polymer's nanoholes. csic.es The attachment point on the pyrrolidine ring can be tailored to optimize the accessibility of the reactive center and enhance catalytic activity. csic.es

The table below outlines the strategic use of the pyrrolidine scaffold in materials development.

| Scaffold Application | Synthetic Strategy | Key Advantages | Example |

| 3D Molecular Scaffolds | Asymmetric 1,3-dipolar cycloaddition | Provides access to stereochemically enriched fragments with high shape diversity and 3D coverage. nih.gov | Generation of unique pyrrolidine fragments for fragment-based design of materials. nih.gov |

| Heterogeneous Catalysis | Incorporation into Porous Organic Polymers (POPs) | Creates recyclable catalysts with high efficiency; the scaffold improves accessibility to the reactive center. csic.es | Pyrrolidine-based POPs for C-N and C-C bond formation. csic.es |

| General Material Design | Use as a versatile building block | The non-planar structure and stereogenicity allow for fine-tuning of material properties. researchgate.net | Its structural similarity to neurotransmitters suggests potential in developing novel materials for biological studies. ontosight.ai |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and selective synthetic routes to chiral pyrrolidines remains a key area of focus. While classical methods like asymmetric hydrogenation and the use of chiral auxiliaries are established, researchers are exploring innovative strategies to improve yield, enantioselectivity, and process efficiency.

Asymmetric Hydrogenation : The use of chiral catalysts, such as Rhodium-BINAP complexes, for the asymmetric hydrogenation of pyrrolidine (B122466) precursors can achieve high enantiomeric excess (ee) of over 90%.

Chiral Auxiliaries : Methods like the Evans oxazolidinone methodology are being adapted for the stereocontrolled synthesis of pyrrolidine rings.

Ring-Closing Metathesis : Optimized Grubbs catalysts are employed in the ring-closing metathesis of diene intermediates to form the pyrrolidine ring under inert conditions.

Electrochemical Synthesis : Research into electrochemical methods shows promise for producing 1-ethylpyrrolidine-2-carboxylic acid with high yields and reduced environmental impact compared to traditional routes.

A notable trend is the move towards catalytic methods that minimize waste and improve atom economy. For instance, the synergistic use of a nickel catalyst and benzaldehyde (B42025) enables C(sp³)–H alkylation and arylation of amides with simple aryl or alkyl halides, offering a more direct functionalization route. organic-chemistry.org

Development of Sustainable and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical manufacturing, the development of green chemistry approaches for the synthesis of 2-ethylpyrrolidine and its derivatives is a critical research area. jocpr.comijnc.ir Key principles of green chemistry, such as waste minimization, use of renewable feedstocks, and designing safer chemicals, are guiding these efforts. researchgate.netacs.org

Biocatalytic Methods : Enzymes like amine dehydrogenases (AmDHs) and transaminases are being utilized as sustainable alternatives to traditional chemical catalysts. A 2023 study demonstrated the use of Chromobacterium violaceum AmDH to convert 2-ethyl-pyrrolidinone to (2R)-2-ethyl-pyrrolidine with 85% conversion and 99% ee under mild conditions.

Greener Solvents : The adoption of environmentally benign solvents like water, supercritical CO2, and bio-based solvents is a key focus to reduce the environmental footprint of synthetic processes. jocpr.com

Catalyst Recycling : The development of heterogeneous catalysts, which are in a different phase from the reactants, simplifies separation and allows for recycling, minimizing waste.

Advanced Applications in Drug Discovery and Development

The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, and this compound derivatives continue to be explored for their therapeutic potential. ontosight.ai The drug discovery and development process is a lengthy and complex endeavor, often taking 10-15 years from initial discovery to market approval. ppd.com

Enzyme Inhibition : The chiral nature of this compound allows for selective binding to molecular targets like enzymes. For example, certain derivatives show inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), suggesting potential as antidiabetic agents.

Neurological Disorders : Affinity for sigma receptors indicates potential applications in treating neurological and neuropsychiatric conditions.

Anticancer and Antimicrobial Agents : The pyrrolidine-2,5-dione moiety, which can be derived from this compound, has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

Gene Therapy : Copolymers incorporating N-ethyl pyrrolidine methacrylamide (B166291) have been synthesized and evaluated for their potential as non-viral vectors for gene delivery. nih.gov

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of this compound-based compounds.

Predicting Reactivity and Selectivity : Density Functional Theory (DFT) calculations are used to model transition states and predict the regioselectivity and stereoselectivity of reactions involving this compound derivatives, such as in Michael additions.

Conformational Analysis : Molecular dynamics simulations help in understanding the conformational flexibility of these molecules and the influence of solvents, which is crucial for catalyst design.

Structure-Activity Relationship (SAR) Studies : Computational docking studies are employed to predict the binding modes of this compound derivatives with biological targets, guiding the design of more potent and selective compounds. rasayanjournal.co.in For example, docking studies with anticancer proteins have shown promising interactions for certain imidazole (B134444) derivatives of pyrrolidine. rasayanjournal.co.in

Exploiting this compound in Catalysis and Materials Science

Beyond pharmaceuticals, the unique properties of this compound are being harnessed in the fields of catalysis and materials science.

Organocatalysis : Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric reactions like aldol (B89426) and Michael additions, often achieving high enantioselectivity. The ethyl group at the 2-position can influence the steric environment around the catalytic site, impacting the stereochemical outcome of the reaction.

Polymer Science : Monomers derived from this compound, such as 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate (AEPC), have been synthesized and studied for their photopolymerization kinetics. tandfonline.com These polymers can exhibit stimuli-responsive behavior, with sensitivity to both temperature and pH, making them interesting for applications in smart materials and hydrogels. acs.org

Materials Science : Recent research has highlighted the potential of pyrrolidine derivatives as building blocks for ionic liquids with applications in battery electrolytes and for the creation of metal-organic frameworks (MOFs) for gas storage, although experimental validation is ongoing. vulcanchem.com

常见问题

Q. How can researchers validate this compound’s biological activity data across conflicting in vitro assays?

- Methodology : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media). Use positive controls (e.g., known kinase inhibitors) and dose-response curves (IC calculations). Meta-analyses of published datasets reduce bias .

Methodological Frameworks

- Data Integrity : Maintain raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrumentation and calibration .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting results .

- Computational Validation : Use QSAR models to predict reactivity and cross-check with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。